2-(2-Nitroethenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitroethenyl)quinoline is a nitrogen-containing heterocyclic aromatic compound It is characterized by the presence of a quinoline ring system substituted with a nitroethenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethenyl)quinoline typically involves the reaction of quinoline derivatives with nitroethene. One common method is the condensation of 2-quinolinecarboxaldehyde with nitromethane in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitroethenyl)quinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-(2-Nitroethenyl)quinoline exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. This makes it a potential candidate for anticancer and antimicrobial applications .
Comparison with Similar Compounds
2-Nitroquinoline: Lacks the ethenyl group but shares similar reactivity.
2-(2-Nitrovinyl)pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
2-(2-Nitroethenyl)isoquinoline: Isoquinoline analog with similar properties.
Uniqueness: 2-(2-Nitroethenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
CAS No. |
68311-65-9 |
---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-8H/b8-7+ |
InChI Key |
ROLNDGIVCBCROQ-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.